molecular formula C15H12O5 B1195450 图卡索 CAS No. 84290-27-7

图卡索

货号 B1195450
CAS 编号: 84290-27-7
分子量: 272.25 g/mol
InChI 键: XEDONBRPTABQFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tucaresol is a small molecule that has been used in trials studying the treatment of HIV Infections . It is classified as an investigational drug .


Synthesis Analysis

Tucaresol is a substituted benzaldehyde derived from a class of molecules known to preferentially bind to hemoglobin and stabilize the oxygenated state by formation of a Schiff base linkage at a site on the a-chains .


Molecular Structure Analysis

The chemical formula of Tucaresol is C15H12O5 . Its average weight is 272.256 and its monoisotopic weight is 272.068473486 . It belongs to the class of organic compounds known as hydroxybenzaldehydes, which are organic aromatic compounds containing a benzene ring carrying an aldehyde group and a hydroxyl group .


Chemical Reactions Analysis

Tucaresol is an orally administered antisickling agent which increases the oxygen affinity of hemoglobin . The immunomodulatory effects of tucaresol on T cell functions are characterized by a bell-shaped dose response curve; the action of the compound is optimal in the 100 to 300 M range .


Physical And Chemical Properties Analysis

Tucaresol has a molecular formula of C15H12O5 . Its average mass is 272.253 Da and its monoisotopic mass is 272.068481 Da .

科学研究应用

HIV Treatment Enhancement

Tucaresol has been studied for its potential to enhance the treatment of HIV. Clinical trials have investigated its safety and efficacy in HIV-infected patients who are on antiretroviral therapy (HAART). The compound was found to potentially reduce viral load when used alongside HAART . In vitro studies have shown that Tucaresol can stimulate T helper cell function and enhance the production of type 1 cytokines, which are crucial for cell-mediated immunity, suggesting its utility in HIV therapy .

Immunomodulation in HIV Infection

In vitro studies have demonstrated Tucaresol’s ability to modulate the immune system. It has been shown to increase the proliferation of peripheral blood mononuclear cells (PBMC) and the production of interleukin-2 and interferon-gamma in HIV-infected individuals with higher CD4 counts. This indicates its potential role in therapies aimed at eliciting cell-mediated immunity in HIV infection .

Antisickling Agent in Sickle Cell Disease

Tucaresol has been explored as an antisickling agent due to its capacity to increase the oxygen affinity of hemoglobin. This property can inhibit the sickling of red blood cells in vitro, which is a key therapeutic target in the management of sickle cell disease .

Host-Targeted Antiviral for COVID-19

There has been interest in Tucaresol as a host-targeted antiviral for the treatment of COVID-19. It is thought to offer protection and reconstitution of CD4+ T helper cells, which could be beneficial in managing viral infections such as COVID-19 .

Enhancement of Cerebral Physiology

Tucaresol has been evaluated for its effects on cerebral physiology using translational MRI techniques. It was found to potentially affect cerebral blood flow and oxygen extraction fraction, which are important physiological indicators in conditions like sickle cell disease .

Immunopotentiatory Drug Discovery

Tucaresol has been part of the discovery process for immunopotentiatory drugs. It has been shown to enhance TCR-dependent IL-2 and IFN-γ production, promoting T-cell responses to antigens and exerting favorable therapeutic effects in animal models of diseases like tumors and mycobacterial infections .

Therapeutic Potentiation of the Immune System

In vivo studies have indicated that Tucaresol can potently enhance CD4 Th-cell priming and CD8 cytotoxic T-cell priming to viral antigens. This suggests its substantial therapeutic activity in murine models of disease, highlighting its potential as an immune system potentiator .

Impact on Viral Load and Immune Response

Tucaresol’s impact on viral load and immune response has been a subject of research, particularly in the context of HIV. It has been suggested that compounds like Tucaresol could contribute to the control of HIV viral load by increasing CTL response and type 1 cytokine production .

安全和危害

In a Phase I/II clinical trial performed on HIV-positive patients, the safety and immunomodulating effects of tucaresol were analyzed . Preliminary safety data for Tucaresol is promising. Clinical trials have reported minimal adverse effects, with most being mild and transient .

属性

IUPAC Name

4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDONBRPTABQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233247
Record name Tucaresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tucaresol

CAS RN

84290-27-7
Record name Tucaresol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084290277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucaresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tucaresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCARESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH368G5B9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The product from step (B) (7.9 g) was suspended in methanol (90 ml) and stirred with 1 N sodium hydroxide solution (90 ml) for 2.5 hours. The resulting dark solution was evaporated to half volume and then diluted with water (160 ml) and acidified with concentrated hydrochloric acid, with cooling in an ice bath. The precipitated product was collected by filtration, washed with water (200 ml), sucked dry and recrystallised from aqueous dimethylformamide. The title compound was isolated as yellow crystals after drying in vacuo at 60° C. m.p. 240°-242° C. (sinters at ~225° C.)
Name
product
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tucaresol
Reactant of Route 2
Reactant of Route 2
Tucaresol
Reactant of Route 3
Reactant of Route 3
Tucaresol
Reactant of Route 4
Reactant of Route 4
Tucaresol
Reactant of Route 5
Reactant of Route 5
Tucaresol
Reactant of Route 6
Reactant of Route 6
Tucaresol

Q & A

A: Tucaresol acts as an allosteric modulator of hemoglobin (Hb). [, , ] It forms a reversible Schiff base linkage with the N-terminal amine of the α-chains of Hb, stabilizing the oxygenated form (oxyHb). [, ] This interaction increases the oxygen affinity of Hb, delaying the polymerization of deoxyHbS, the root cause of sickle cell disease (SCD). [, , ]

A: By stabilizing oxyHb and increasing oxygen affinity, Tucaresol helps to prevent HbS polymerization within red blood cells. [, ] This effect leads to a decrease in red blood cell sickling, a reduction in hemolysis, and improvement in hematological parameters such as hemoglobin levels and reticulocyte counts. [, ]

A: In a study using the Townes SCD mouse model, short-term Tucaresol administration did not significantly modulate inflammatory markers. [] While some hematological improvements were observed, plasma levels of inflammatory markers like sICAM-1 and sVCAM-1 remained unchanged, while sE-Selectin was slightly elevated. []

A: Research suggests Tucaresol might have immunomodulatory properties. [, , , ] Studies have shown that it can enhance T cell-mediated immune responses, particularly in the context of HIV infection. [, , ] In vitro studies demonstrated Tucaresol's ability to increase antigen-stimulated proliferation and production of interleukin-2 and interferon-gamma by peripheral blood mononuclear cells from HIV-infected individuals. []

A: Tucaresol (4-[2-formyl-3-hydroxy-phenoxymethyl]benzoic acid) has a molecular formula of C15H12O5 and a molecular weight of 272.25 g/mol. [, ]

A: While the provided research articles do not contain detailed spectroscopic data, its structure has been confirmed through various methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as part of its synthesis and characterization. [, ]

A: While specific details on material compatibility are limited in the provided research, studies do describe the formulation of Tucaresol for in vivo administration. [, , , , ] These formulations suggest compatibility with common pharmaceutical excipients and physiological conditions. [, , , , ] Further research would be needed to fully characterize its material compatibility under various conditions.

ANone: The provided research focuses on Tucaresol's therapeutic potential as a hemoglobin modulator and immunomodulator. [1-15, 18, 20] There is no mention of catalytic properties or applications for Tucaresol within these research articles.

A: Yes, molecular dynamics simulations have been employed to investigate the conformational preferences of QS-21, a saponin natural product, and its adjuvant conjugates, including those incorporating Tucaresol. [] These simulations helped elucidate the structure-activity relationships of these compounds and guided the design of novel adjuvants. []

A: While specific QSAR models for Tucaresol are not described in the provided research, QSAR studies have been conducted on psoralen photooxidation products and their cycloadducts with aminothiols, compounds structurally similar to Tucaresol and furocoumaric acid. [] These studies used PASS and PharmaExpert software to predict pharmacological effects and mechanisms of action, potentially informing future research on Tucaresol and its analogues. []

A: While specific SAR studies focusing solely on Tucaresol are not extensively detailed in the provided research, related studies offer insights. Research on lipidated Tucaresol adjuvants for a Hepatitis C virus vaccine model demonstrated that structural variations, particularly in the lipid moiety, significantly influenced the elicited antibody responses. [] These findings highlight the importance of specific structural elements for Tucaresol's activity and its potential for optimization through targeted modifications. []

A: Although not directly addressed in the provided research, the aldehyde group in Tucaresol is crucial for its mechanism of action. It forms the reversible Schiff base with the N-terminal amine of the α-chains of Hb. [, , ] Modification of this aldehyde group would likely alter its binding affinity and potentially abolish its ability to stabilize oxyHb and exert its therapeutic effects. [, , ]

A: Tucaresol is orally bioavailable, and following oral administration, it exhibits dose-proportional pharmacokinetics. [, , ] It reaches peak plasma concentrations between 6.5 to 24.5 hours after administration and demonstrates a longer half-life in erythrocytes compared to plasma. [] These pharmacokinetic properties are important for its potential use as an oral therapeutic agent. [, , ]

A: While females exhibited higher Cmax and AUC values compared to males, these differences were attributed to variations in body weight. [] When adjusted for weight, no significant differences in apparent total clearance (CL/F) were observed between genders. []

A: Tucaresol's ability to concentrate in red blood cells, evidenced by the higher drug concentrations in erythrocytes compared to plasma and its prolonged half-life in erythrocytes, is directly relevant to its mechanism of action in SCD. [] This preferential distribution allows it to effectively interact with HbS within red blood cells, increasing their oxygen affinity, and hindering polymerization. [, , ] This link between its pharmacokinetic behavior and its pharmacodynamics underscores its potential as a disease-modifying agent for SCD.

A: In vitro studies have utilized both purified HbS and red blood cells from individuals with SCD to assess Tucaresol's impact on HbS polymerization and oxygen affinity. [, , ] These models allow for a controlled environment to directly assess the compound's interaction with its target and its effects on HbS behavior. [, , ]

A: The Townes SCD mouse model has been extensively used to evaluate the in vivo efficacy of Tucaresol. [, , ] These studies demonstrated significant improvements in hematological parameters, including increased hemoglobin levels, reduced reticulocyte counts, and decreased red blood cell sickling, supporting its therapeutic potential for SCD. [, , ]

ANone: The development of resistance to Tucaresol is not a primary focus in the provided research. Given its mechanism of action, which involves direct modification of HbS, the emergence of resistance would likely be a complex process.

A: Early clinical trials of Tucaresol in SCD were halted due to the development of immune-related adverse events in some patients. [, ] These events, including fever, rash, and lymphadenopathy, highlighted the potential for immune stimulation and hypersensitivity reactions with Tucaresol. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。